
SM-102
Übersicht
Beschreibung
SM-102 ist ein synthetisches Aminolipid, das in Kombination mit anderen Lipiden zur Bildung von Lipid-Nanopartikeln verwendet wird. Diese Nanopartikel sind entscheidend für die Abgabe von mRNA-basierten Impfstoffen, wie z. B. dem Moderna COVID-19-Impfstoff . This compound ist eine farblose ölige Verbindung mit einem Molekulargewicht von 710,2 und der chemischen Formel C44H87NO5 . Der IUPAC-Name lautet Heptadecan-9-yl 8-[2-Hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoat .
Vorbereitungsmethoden
Die Herstellung von SM-102 umfasst mehrere synthetische Schritte. Der letzte Schritt ist eine Alkylierungsreaktion, bei der ein sekundäres Amin mit einem Lipidbromester kombiniert wird . Die Reaktion kann wie folgt zusammengefasst werden:
HO(CH2)2NH(CH2)7CO2CH(C8H17)2+Br(CH2)5CO2C11H23→this compound
Analyse Chemischer Reaktionen
SM-102 unterliegt verschiedenen chemischen Reaktionen, darunter Esterhydrolyse und Protonierung. In einem sauren Milieu wird this compound protoniert und bildet kegelförmige Ionenpaare, die den Übergang von einer Doppelschicht zu einer umgekehrten hexagonalen Phase antreiben {_svg_5}. Diese Phase fördert die endosomale Flucht und die Freisetzung von Messenger-RNA in das Zytosol .
Wissenschaftliche Forschungsanwendungen
mRNA Vaccine Development
Role in COVID-19 Vaccines:
SM-102 is a key component of the Moderna COVID-19 vaccine (mRNA-1273). It forms part of the lipid nanoparticle system that encapsulates the mRNA, facilitating its delivery into human cells. The lipid nanoparticles protect the fragile mRNA from degradation and enhance cellular uptake through receptor-mediated endocytosis .
Mechanism of Action:
At physiological pH, this compound maintains a neutral charge but becomes positively charged within the nanoparticle. This property allows it to effectively bind to the negatively charged mRNA backbone, ensuring successful encapsulation and delivery . The structure of this compound contributes to the stability and efficacy of LNPs in delivering therapeutic mRNA to target cells.
Gene Therapy Applications
Transfection Efficiency:
Recent studies have demonstrated that formulations containing this compound significantly enhance transfection efficiency compared to other lipids. For instance, in murine models, this compound LNPs showed prolonged expression of luciferase when used to deliver luciferase mRNA, indicating its potential for sustained gene expression .
Case Study: β-Catenin mRNA Delivery:
In a study involving β-catenin mRNA encapsulated in this compound LNPs, researchers observed enhanced transfection efficacy both in vitro and in vivo. The study reported increased bone formation in a murine tibia fracture model when treated with this compound-β-catenin GOF mRNA, showcasing its potential for therapeutic applications in bone regeneration .
Bioluminescence Imaging
This compound is also utilized for non-invasive bioluminescence imaging. By encapsulating luciferase-encoding mRNA within this compound LNPs, researchers can visualize gene expression in living organisms. This application is particularly useful for tracking gene delivery and expression dynamics in real-time during experimental studies .
Comparative Studies
Recent comparative studies have evaluated the performance of this compound against other ionizable lipids used in LNP formulations. Findings indicate that this compound outperforms alternatives like ALC-0315 (used in Pfizer's vaccine) regarding intramuscular delivery efficiency and protein expression levels .
Lipid Type | mRNA Delivery Efficiency | Protein Expression Level |
---|---|---|
This compound | Highest | 60% more than ALC-0315 |
ALC-0315 | Moderate | Baseline |
cKK-E12 | Moderate | Comparable to ALC-0315 |
Synthesis and Formulation
The synthesis of this compound involves an alkylation reaction where a secondary amine reacts with a lipid bromo ester. This process is crucial for developing effective LNPs that can deliver mRNA therapeutics efficiently .
Wirkmechanismus
SM-102 remains neutral at physiological pH but takes on a positive charge in an acidic environment . This property allows it to have fewer interactions with the anionic membranes of blood cells. Upon cellular uptake, this compound interacts with the acidic endosome, becomes protonated, and forms cone-shaped ion pairs that drive the transition from a bilayer to an inverted hexagon phase . This phase promotes endosomal escape and the release of messenger RNA into the cytosol . Once the messenger RNA is released, this compound is metabolized through ester hydrolysis, and the remaining aliphatic head group is eliminated via biliary and renal clearance .
Vergleich Mit ähnlichen Verbindungen
SM-102 wird mit anderen ionisierbaren Lipiden wie ALC-0315 und DMG-PEG 2000 verglichen . Während all diese Lipide bei der Formulierung von Lipid-Nanopartikeln für die Abgabe von Messenger-RNA verwendet werden, ist this compound aufgrund seiner schnellen Clearance-Rate, Verträglichkeit, Immunogenität und Proteinexpression einzigartig . Diese Eigenschaften machen this compound zu einem idealen Arzneimittelträger .
Biologische Aktivität
SM-102 is a cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for mRNA delivery, particularly in the context of COVID-19 vaccines such as Moderna's SPIKEVAX. This compound has garnered attention for its biological activity, especially regarding its efficacy in gene expression and immunogenicity. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular functions, and implications for vaccine development.
Ionizable Lipid Properties
This compound is characterized by its ability to form stable lipid nanoparticles that encapsulate mRNA. This encapsulation is crucial for protecting mRNA from degradation and facilitating its delivery into cells. Studies indicate that this compound demonstrates superior performance compared to other ionizable lipids, such as ALC-0315, particularly in terms of:
- Luciferase Expression : In vitro studies show that this compound leads to higher luciferase expression in HEK293T cells compared to other formulations .
- Antibody Production : In vivo studies highlight that this compound enhances antibody production against SARS-CoV-2 spike protein, suggesting a robust immunogenic response .
Impact on Ionic Currents
Research has also explored the effects of this compound on ionic currents in various cell types. Notably, it has been shown to block hyperpolarization-activated K+ currents (I_K(erg)) in endocrine and microglial cells. The inhibition occurs in a concentration-dependent manner with an IC50 around 98–108 μM, indicating its potential influence on cellular excitability and signaling pathways .
1. Vaccine Efficacy Studies
In a comparative study involving different LNP formulations, this compound was found to induce comparable levels of cytokines and chemokines while achieving higher luciferase expression levels than ALC-0315. The study utilized bioluminescent imaging to assess protein expression post-injection, revealing that this compound mediated a 60% increase in bioluminescence compared to control groups .
2. Kinetics of Lipid Distribution
A study measuring the distribution of this compound in human plasma post-vaccination indicated that it peaks at approximately 1.1 days after administration and decays logarithmically over time. The levels remained significantly above background for several days, which is critical for understanding the pharmacokinetics of mRNA vaccines .
Data Table: Summary of Key Findings
Implications for Vaccine Development
The findings surrounding this compound's biological activity underscore its significance in enhancing mRNA vaccine efficacy. Its ability to promote robust immune responses while maintaining stability and delivery efficiency positions it as a valuable component in future vaccine formulations.
Future Research Directions
Future studies should focus on:
- Long-term Safety : Investigating potential long-term effects of this compound on human health.
- Comparative Efficacy : Further comparing this compound with other ionizable lipids across diverse populations.
- Mechanistic Insights : Elucidating the precise mechanisms through which this compound influences cellular ionic currents and immune responses.
Eigenschaften
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-24-32-41-49-43(47)35-29-25-31-38-45(39-40-46)37-30-23-19-22-28-36-44(48)50-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42,46H,4-41H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNVBNJYBVCBJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H87NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336730 | |
Record name | SM-102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089251-47-6 | |
Record name | SM-102 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2089251476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SM-102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SM-102 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7OBQ65G2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.